4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the class of benzoxazinones. It is synthesized through a specific method and has various scientific research applications. This compound has gained significant attention in the scientific community due to its potential biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been shown to inhibit specific enzymes and receptors in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have an effect on the central nervous system, as it can act as a sedative and anxiolytic agent.
Advantages and Limitations for Lab Experiments
The compound 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has several advantages for lab experiments. It is readily available and can be synthesized through a specific method. It has also shown potential in inhibiting specific enzymes and receptors, making it a valuable tool in drug development. However, limitations for lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential in the development of new drugs for various diseases. Additionally, research can be conducted on its potential in the field of material science. Overall, the compound this compound has shown promising results in various scientific research applications and has the potential for future discoveries.
Synthesis Methods
The synthesis of 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a multistep process. The first step involves the reaction between 3-methylphenol and ethylene oxide, which produces 2-(3-methylphenoxy)ethanol. The second step involves the reaction between 2-(3-methylphenoxy)ethanol and phosgene, which produces 2-(3-methylphenoxy)ethyl chloroformate. The final step involves the reaction between 2-(3-methylphenoxy)ethyl chloroformate and 2-aminophenol, which produces this compound.
Scientific Research Applications
The compound 4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used in the development of new drugs, as it has shown potential in inhibiting specific enzymes and receptors. Additionally, it is used in the field of material science, as it can be used as a precursor for the synthesis of polymers.
properties
IUPAC Name |
4-[2-(3-methylphenoxy)ethyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-5-4-6-14(11-13)20-10-9-18-15-7-2-3-8-16(15)21-12-17(18)19/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWGVPGGCJSQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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